molecular formula C10H9BrN2O2S B2781832 Ethyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate CAS No. 18330-68-2

Ethyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate

Cat. No. B2781832
CAS RN: 18330-68-2
M. Wt: 301.16
InChI Key: QSGCVALLLIZCLQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate is a compound useful in organic synthesis . It is a derivative of benzothiazole, a heterocyclic compound that has gained popularity due to its prominent medicinal importance .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate is characterized by the presence of a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The empirical formula is C10H10N2O2S .


Chemical Reactions Analysis

Benzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles since NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .


Physical And Chemical Properties Analysis

Ethyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate is a yellow crystal . It has a molecular weight of 222.26 . The compound’s IR spectrum shows peaks at 1696 cm-1 (C=O ester), 3030 cm-1 (C–H), 1506 cm-1 (C=C), 1619 cm-1 (C=N), and 3210 cm-1 (OH) .

Future Directions

The future directions for the research and development of Ethyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate and related compounds are likely to focus on further exploring their medicinal properties and potential applications in organic synthesis . As our understanding of these compounds continues to grow, new synthetic methodologies and applications may emerge.

properties

IUPAC Name

ethyl 2-amino-4-bromo-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S/c1-2-15-9(14)5-3-6(11)8-7(4-5)16-10(12)13-8/h3-4H,2H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGCVALLLIZCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)Br)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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